
1,2,6-Trimethyl-4,4-diphenylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6-Trimethyl-4,4-diphenylpiperidine is a piperidine derivative known for its unique chemical structure and properties Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-Trimethyl-4,4-diphenylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2,6-trimethylpiperidine with benzophenone derivatives in the presence of a strong base. The reaction conditions often require an inert atmosphere and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process generally includes steps such as alkylation, cyclization, and purification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,6-Trimethyl-4,4-diphenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and physical properties.
科学研究应用
1,2,6-Trimethyl-4,4-diphenylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,6-Trimethyl-4,4-diphenylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
2,2,6,6-Tetramethylpiperidine: Used in various organic synthesis reactions.
1,2,6-Trimethyl-4-phenylpiperidine: Another piperidine derivative with distinct properties.
Uniqueness
1,2,6-Trimethyl-4,4-diphenylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
6945-48-8 |
|---|---|
分子式 |
C20H25N |
分子量 |
279.4 g/mol |
IUPAC 名称 |
1,2,6-trimethyl-4,4-diphenylpiperidine |
InChI |
InChI=1S/C20H25N/c1-16-14-20(15-17(2)21(16)3,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 |
InChI 键 |
BDJNJLJMYWGCJK-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


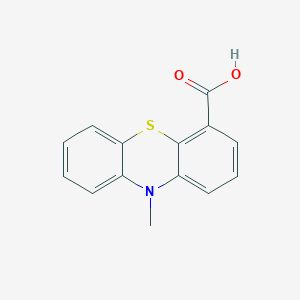
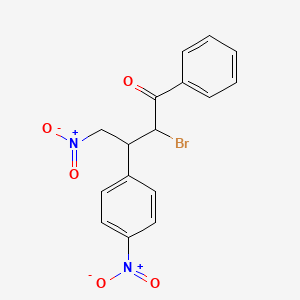
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)
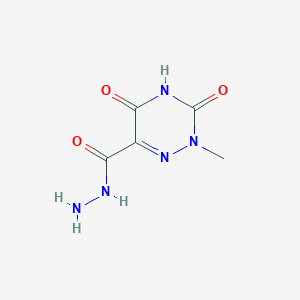
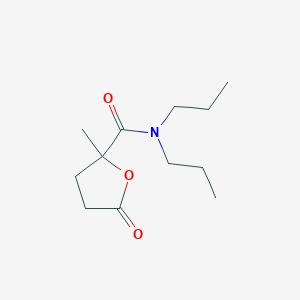
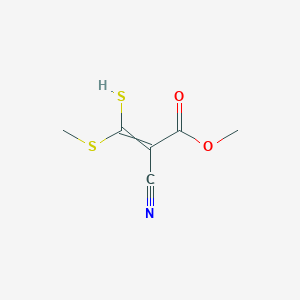
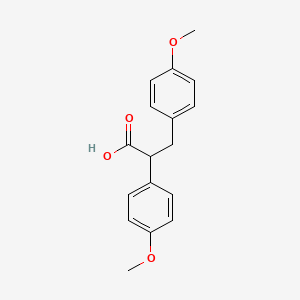


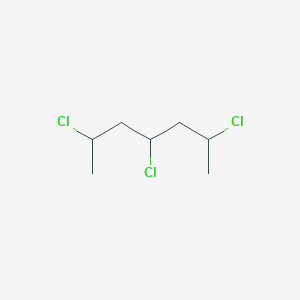


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

